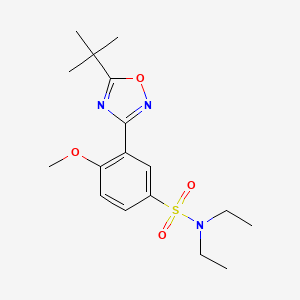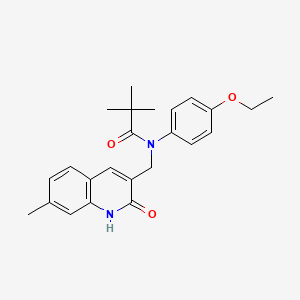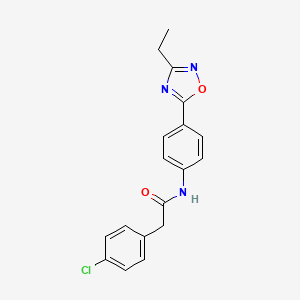
2-(4-chlorophenyl)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is a chemical compound that belongs to the class of acetamide derivatives. It is commonly known as CEP-33779 and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
CEP-33779 inhibits the activity of the transcription factor NF-κB by preventing its translocation from the cytoplasm to the nucleus. NF-κB is activated by various stimuli such as cytokines, stress, and pathogens, and plays a crucial role in regulating the expression of genes involved in inflammation and immune response. Inhibition of NF-κB activity by CEP-33779 leads to a decrease in the expression of pro-inflammatory cytokines and chemokines, which in turn reduces inflammation and immune response.
Biochemical and physiological effects:
CEP-33779 has been shown to have anti-inflammatory and immunosuppressive effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages and monocytes. It has also been shown to reduce the infiltration of immune cells into inflamed tissues in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEP-33779 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It has high potency and selectivity for NF-κB inhibition, which makes it an ideal tool for studying the role of NF-κB in various diseases. However, CEP-33779 has some limitations as well. It has low solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which limits its effectiveness in long-term studies.
Direcciones Futuras
There are several future directions for research on CEP-33779. One area of interest is the development of more potent and selective NF-κB inhibitors based on the structure of CEP-33779. Another area of interest is the investigation of the role of NF-κB in various diseases such as cancer, inflammation, and autoimmune disorders. Additionally, the potential therapeutic applications of CEP-33779 in other diseases such as neurodegenerative disorders and cardiovascular diseases need to be explored. Finally, the development of more effective formulations and delivery systems for CEP-33779 is also an area of interest for future research.
Conclusion:
In conclusion, CEP-33779 is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It inhibits the activity of the transcription factor NF-κB, which plays a crucial role in regulating the expression of genes involved in inflammation and immune response. CEP-33779 has several advantages for lab experiments, but also has some limitations that need to be addressed. There are several future directions for research on CEP-33779, which could lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of CEP-33779 involves the reaction between 2-(4-chlorophenyl)acetic acid and 4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of dichloromethane. The resulting product is then purified by column chromatography to obtain pure CEP-33779.
Aplicaciones Científicas De Investigación
CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in regulating the expression of genes involved in inflammation and immune response.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-2-16-21-18(24-22-16)13-5-9-15(10-6-13)20-17(23)11-12-3-7-14(19)8-4-12/h3-10H,2,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZUICQTHXYMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719126.png)
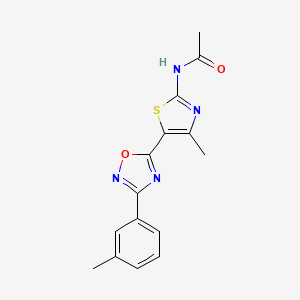

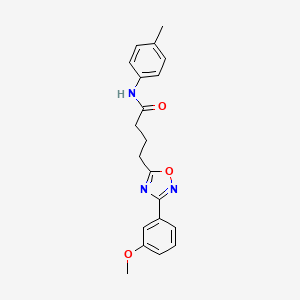
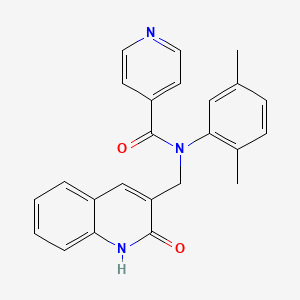
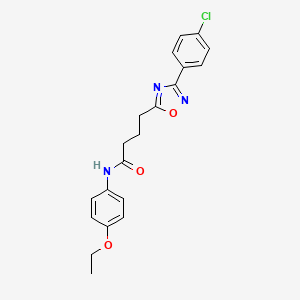
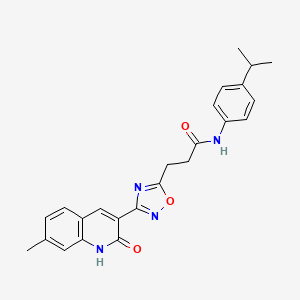

![N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide](/img/structure/B7719184.png)
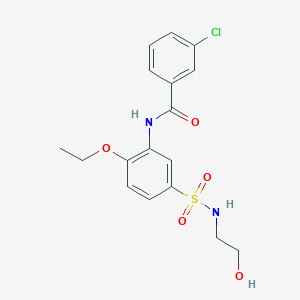
![2-[Methylsulfonyl(2-phenylethyl)amino]acetamide](/img/structure/B7719191.png)
